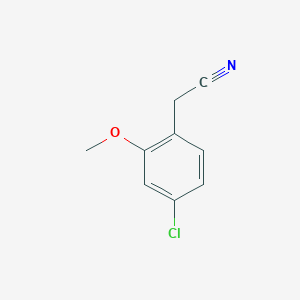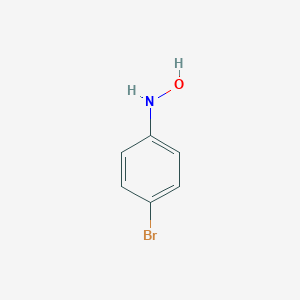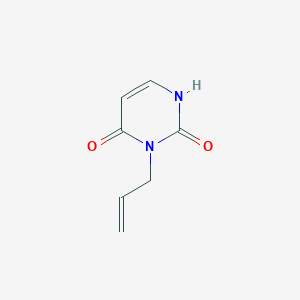
3-Allylpyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Allylpyrimidine-2,4(1H,3H)-dione, also known as 3-AP, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. It is a heterocyclic compound that has been shown to inhibit DNA synthesis and repair, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 3-Allylpyrimidine-2,4(1H,3H)-dione involves the inhibition of the enzyme ribonucleotide reductase, which is essential for DNA synthesis and repair. By inhibiting this enzyme, 3-Allylpyrimidine-2,4(1H,3H)-dione prevents cancer cells from replicating and repairing their DNA, leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-Allylpyrimidine-2,4(1H,3H)-dione has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. Additionally, 3-Allylpyrimidine-2,4(1H,3H)-dione has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Allylpyrimidine-2,4(1H,3H)-dione in lab experiments is its high purity and yield, which makes it easy to work with and reproduce. Additionally, its well-studied mechanism of action and potential for use in cancer treatment make it an attractive candidate for further research. However, one limitation of using 3-Allylpyrimidine-2,4(1H,3H)-dione is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 3-Allylpyrimidine-2,4(1H,3H)-dione. One area of interest is its potential use in combination with other chemotherapeutic agents, particularly in the treatment of drug-resistant cancers. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of 3-Allylpyrimidine-2,4(1H,3H)-dione. Finally, there is potential for 3-Allylpyrimidine-2,4(1H,3H)-dione to be used in the treatment of viral infections, which warrants further investigation.
Synthesemethoden
The synthesis of 3-Allylpyrimidine-2,4(1H,3H)-dione involves the reaction of 3-aminopyridine with acrylonitrile, followed by oxidation and cyclization to form the final product. This method has been optimized to produce high yields of pure 3-Allylpyrimidine-2,4(1H,3H)-dione, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-Allylpyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to sensitize cancer cells to radiation therapy, as well as enhance the efficacy of other chemotherapy drugs. Additionally, 3-Allylpyrimidine-2,4(1H,3H)-dione has been studied for its potential use in treating viral infections, such as HIV and hepatitis B.
Eigenschaften
CAS-Nummer |
16317-78-5 |
|---|---|
Produktname |
3-Allylpyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2/c1-2-5-9-6(10)3-4-8-7(9)11/h2-4H,1,5H2,(H,8,11) |
InChI-Schlüssel |
MPDZVLBGFMKPBD-UHFFFAOYSA-N |
SMILES |
C=CCN1C(=O)C=CNC1=O |
Kanonische SMILES |
C=CCN1C(=O)C=CNC1=O |
Synonyme |
3-ALLYLPYRIMIDINE-2,4(1H,3H)-DIONE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



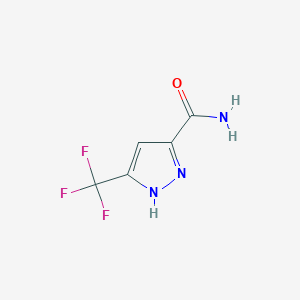
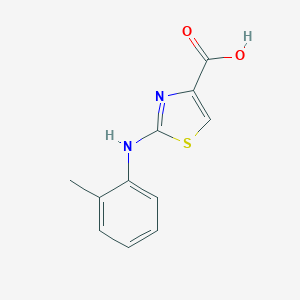
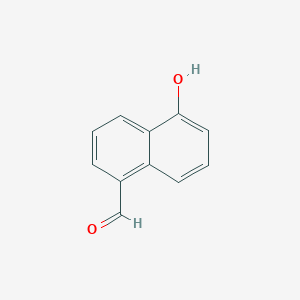
![tert-Butyl[4-(dimethoxymethyl)phenoxy]dimethylsilane](/img/structure/B168316.png)
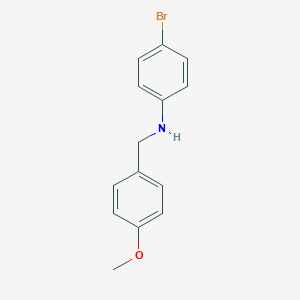
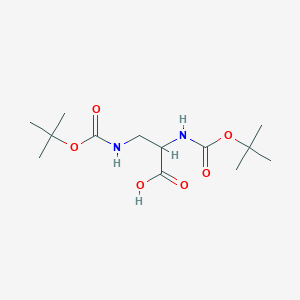
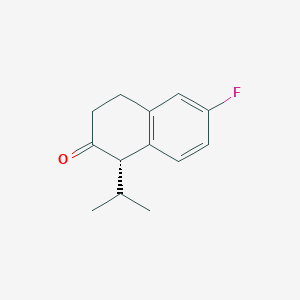
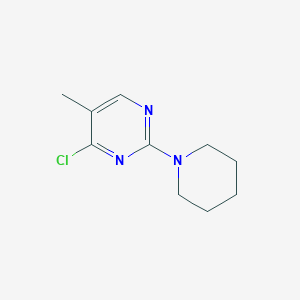
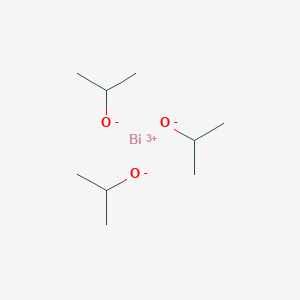
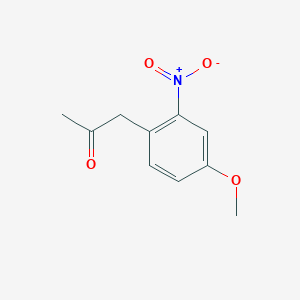
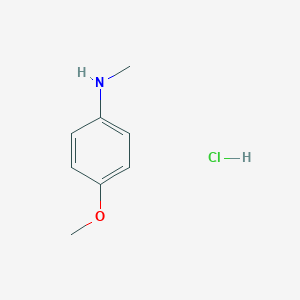
![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)
